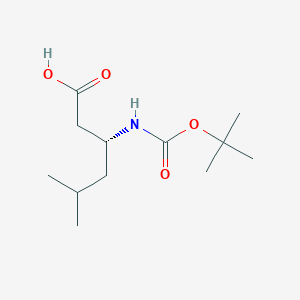

(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

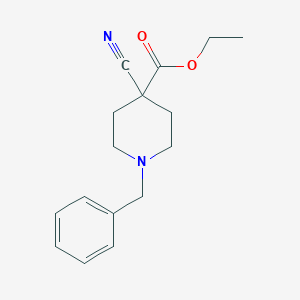

Synthesis Analysis

The synthesis of related compounds involves stereocontrolled methods and the application of tert-butoxycarbonyl protection strategies. For example, Nadin et al. (2001) reported a practical, stereocontrolled synthesis of a hydroxyethylene dipeptide isostere corresponding to Phe–Phe, showcasing the utility of such derivatives in peptide synthesis (Nadin, Lopez, Neduvelil, & Thomas, 2001). Similarly, Bakonyi et al. (2013) developed a method for synthesizing all four stereoisomers of a related compound, highlighting the importance of reaction conditions in achieving desired stereochemistry (Bakonyi, Furegati, Kramer, La Vecchia, & Ossola, 2013).

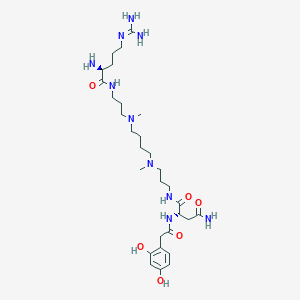

Molecular Structure Analysis

The molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate was analyzed by Kozioł et al. (2001), demonstrating the stabilizing function of weak intermolecular bonding in maintaining the molecule's conformation in the solid state. This study underscores the importance of molecular structure analysis in understanding the behavior of such compounds in different environments (Kozioł, Szady, Masiukiewicz, Rzeszotarska, & Broda, 2001).

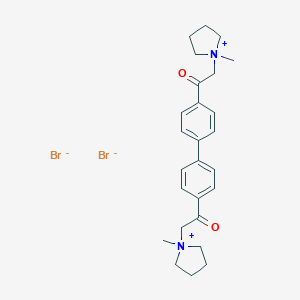

Chemical Reactions and Properties

The chemical reactivity of compounds containing the tert-butoxycarbonyl group is significant for various synthetic applications. For instance, the study by Liu et al. (2018) on the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate highlights the enzymatic activity towards tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, demonstrating the compound's role as a key intermediate in statin synthesis (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).

Propiedades

IUPAC Name |

(3R)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVAMBSTOWHUMM-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427388 |

Source

|

| Record name | (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoic acid | |

CAS RN |

146398-18-7 |

Source

|

| Record name | (R)-3-tert-Butoxycarbonylamino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.